1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dione
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Overview
Description
1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dione, also known as 1H-indole-2-carboxylic acid, is a heterocyclic organic compound that has been used in a wide range of scientific research applications. The compound has a molecular formula of C14H13N3O2, and a molecular weight of 259.27 g/mol. It is a colorless solid that is insoluble in water, but soluble in ethanol and other organic solvents. The compound has a melting point of 148-150 °C and a boiling point of 317-318 °C.
Scientific Research Applications
1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dionecarboxylic acid has been widely used in scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as indole-3-carboxylic acid and indole-3-acetic acid. It has also been used in the synthesis of various pharmaceuticals, such as indole-3-acetic acid derivatives and indole-3-carboxylic acid derivatives. In addition, 1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dionecarboxylic acid has been used in the synthesis of various polymers, such as polyamides and polyurethanes.
Mechanism of Action
Target of Action
Similar compounds with an indole core structure have been reported to inhibittubulin polymerization . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton.
Mode of Action
This could result in the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of tubulin polymerization can affect several cellular processes, including cell division, intracellular transport, and cell shape maintenance . Disruption of these processes can lead to cell cycle arrest and apoptosis .
Result of Action
Based on the potential inhibition of tubulin polymerization, the compound could induce cell cycle arrest and apoptosis . This could potentially make it effective against certain types of cancer cells .
Advantages and Limitations for Lab Experiments
1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dionecarboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, it is insoluble in water, which can make it difficult to work with in aqueous solutions.
Future Directions
1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dionecarboxylic acid has a wide range of potential applications in scientific research. Future research could focus on its use in the synthesis of new drugs and other therapeutic agents. Additionally, research could focus on its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases. Furthermore, research could focus on its potential use in the development of new materials, such as polymers and nanomaterials. Finally, research could focus on its potential use as an antioxidant and anti-inflammatory agent.
Synthesis Methods
1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dionecarboxylic acid can be synthesized by various methods. One method involves the reaction of 1-chloro-2-nitrobenzene with ethylenediamine to form 1-(2-aminoethyl)-1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dionecarboxylic acid. This intermediate can then be converted to 1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dionecarboxylic acid through a dehydration reaction with phosphorous oxychloride. Another method involves the reaction of 1-chloro-2-nitrobenzene with 1-methyl-2-piperidine acetic acid, followed by a dehydration reaction with phosphorous oxychloride.
properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(20-17-24-21-11-5-4-10-19(20)21)23(28)26-15-13-25(14-16-26)12-6-9-18-7-2-1-3-8-18/h1-11,17,24H,12-16H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGASBBNMJQHFRA-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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